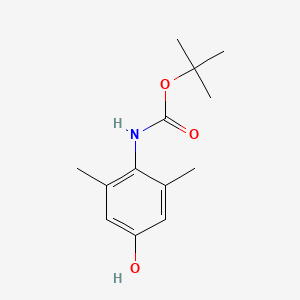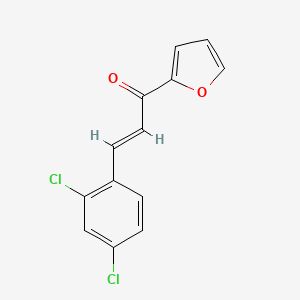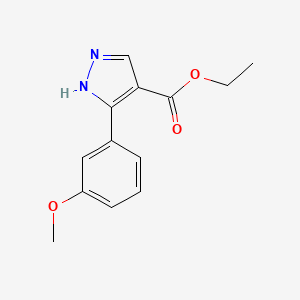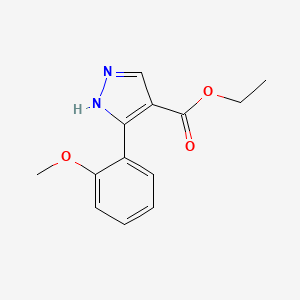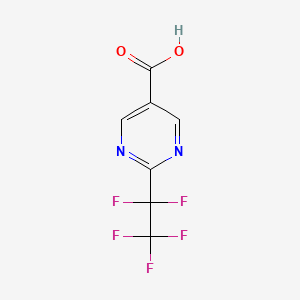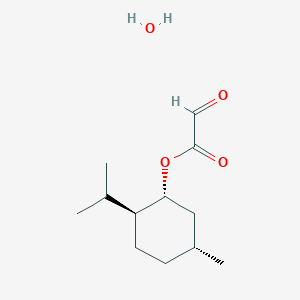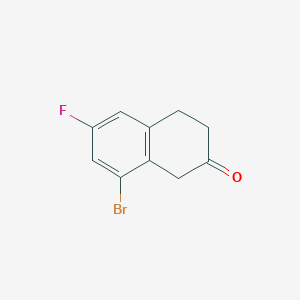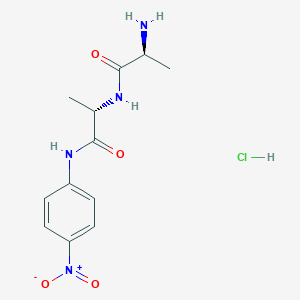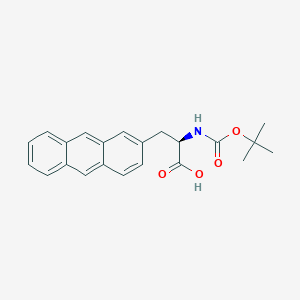
Boc-L-Ala(2-Anth)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-Ala(2-Anth)-OH (Boc-Ala-Anth-OH) is an amino acid-based compound that has recently gained attention for its potential applications in various scientific research fields. It is a derivative of L-alanine, an essential amino acid, and 2-anthracene carboxylic acid, a chemical compound that has been studied for its diverse properties. The combination of these two components creates a unique molecule with a wide range of potential applications.
Aplicaciones Científicas De Investigación
Boc-Ala-Anth-OH has been studied for its potential applications in various scientific research fields. It has been used as a substrate for the synthesis of peptides and proteins, and as a building block for the preparation of peptidomimetics. Additionally, it has been used to study the structure-activity relationships of peptides and proteins, and to investigate the mechanism of action of various pharmaceuticals.
Mecanismo De Acción
Boc-Ala-Anth-OH has been found to interact with various proteins and peptides. It is believed that the aromatic ring of the 2-anthracene carboxylic acid moiety binds to the hydrophobic pockets of proteins and peptides, while the alanine side chain interacts with the lysine residues of proteins. This allows Boc-Ala-Anth-OH to form stable complexes with proteins and peptides, which can then be used to study the structure-activity relationships of these molecules.
Biochemical and Physiological Effects
Boc-Ala-Anth-OH has been studied for its potential biochemical and physiological effects. It has been found to act as an inhibitor of protein-protein interactions, and to modulate the activity of various enzymes. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, and to have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Boc-Ala-Anth-OH has several advantages and limitations for use in lab experiments. On the one hand, it is relatively easy to synthesize and can be used to study the structure-activity relationships of proteins and peptides. On the other hand, it is hydrophobic and can be difficult to solubilize in water-based solutions. Additionally, it can be toxic to cells, so it should be used with caution.
Direcciones Futuras
There are several potential future directions for the study of Boc-Ala-Anth-OH. For example, it could be used to study the structure-activity relationships of small molecules, such as drug molecules. Additionally, it could be used to study the mechanism of action of various pharmaceuticals, and to develop new drugs for the treatment of various diseases. Finally, it could be used to study the biochemical and physiological effects of various compounds, and to develop new therapies for the treatment of various diseases.
Métodos De Síntesis
Boc-Ala-Anth-OH is synthesized through a two-step process. The first step involves the reaction of 2-anthracene carboxylic acid with Boc-L-alanine to form the Boc-Ala-Anth-OH amide. This reaction is catalyzed by a base and is usually conducted in an aqueous solution. The second step involves the hydrolysis of the amide to form the desired product, Boc-Ala-Anth-OH. This reaction is usually catalyzed by an acid and is conducted in an organic solvent.
Propiedades
IUPAC Name |
(2R)-3-anthracen-2-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-22(2,3)27-21(26)23-19(20(24)25)11-14-8-9-17-12-15-6-4-5-7-16(15)13-18(17)10-14/h4-10,12-13,19H,11H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHOOVNFURBFF-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC3=CC=CC=C3C=C2C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Ala(2-Anth)-OH | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324399.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324405.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324407.png)
![cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid; 95%](/img/structure/B6324415.png)
